2-((Furan-2-ylmethyl)sulfinyl)acetic acid
CAS No.: 108499-26-9
VCID: VC20739213
Molecular Formula: C7H8O4S
Molecular Weight: 188.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-((Furan-2-ylmethyl)sulfinyl)acetic acid is an organic compound characterized by the molecular formula C₇H₈O₄S and a molecular weight of approximately 188.20 g/mol. This compound features a furan ring, a five-membered aromatic heterocyclic structure containing one oxygen atom, along with a sulfinyl group (-S=O) attached to the acetic acid moiety. This unique combination contributes significantly to its chemical reactivity and potential biological activities, making it of interest in medicinal chemistry and agricultural applications, particularly in the synthesis of herbicides and pharmaceutical agents . Synthesis MethodsThe synthesis of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid can be achieved through various methods, including:
These methods can yield varying degrees of purity and yield, depending on the specific reagents and conditions used. Medicinal ChemistryRecent studies have indicated that compounds featuring furan rings exhibit significant biological activities, including anticancer properties. For instance, analogs of sulforaphane, which share structural similarities with 2-((Furan-2-ylmethyl)sulfinyl)acetic acid, have shown selective inhibition against various cancer cell lines . The potential interactions of this compound with biological targets are being actively researched, particularly in relation to its ability to induce apoptosis in cancer cells. Agricultural ApplicationsThe compound's unique reactivity positions it as a candidate for developing new herbicides. Its structural features may enhance selectivity and efficacy against specific plant pathogens or pests. Comparative Analysis with Related CompoundsTo better understand the uniqueness of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid, a comparison with structurally similar compounds is useful:
The distinctive combination of the furan ring with the sulfinyl functionality in 2-((Furan-2-ylmethyl)sulfinyl)acetic acid provides specific reactivity and biological properties that are not found in these similar compounds . |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 108499-26-9 | ||||||||||||
Product Name | 2-((Furan-2-ylmethyl)sulfinyl)acetic acid | ||||||||||||
Molecular Formula | C7H8O4S | ||||||||||||
Molecular Weight | 188.2 g/mol | ||||||||||||
IUPAC Name | 2-(furan-2-ylmethylsulfinyl)acetic acid | ||||||||||||
Standard InChI | InChI=1S/C7H8O4S/c8-7(9)5-12(10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9) | ||||||||||||
Standard InChIKey | BMFMTNROJASFBW-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=COC(=C1)CS(=O)CC(=O)O | ||||||||||||
Canonical SMILES | C1=COC(=C1)CS(=O)CC(=O)O | ||||||||||||
PubChem Compound | 14625065 | ||||||||||||
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume